molecular formula C12H14N2O B13616765 2-Amino-2-(6-quinolyl)propan-1-OL CAS No. 1270341-08-6

2-Amino-2-(6-quinolyl)propan-1-OL

Katalognummer: B13616765
CAS-Nummer: 1270341-08-6
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: SRPYPRKQVGOKNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2-(quinolin-6-yl)propan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(quinolin-6-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base to form the corresponding quinoline derivative. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield 2-amino-2-(quinolin-6-yl)propan-1-ol .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2-(quinolin-6-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid

    Reduction: Reduced quinoline derivatives

    Substitution: N-alkylated quinoline derivatives

Wirkmechanismus

The mechanism of action of 2-amino-2-(quinolin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The amino group allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-2-(quinolin-6-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields .

Eigenschaften

CAS-Nummer

1270341-08-6

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-amino-2-quinolin-6-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3

InChI-Schlüssel

SRPYPRKQVGOKNJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.